1-bromo-3-ethenyl-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-3-ethenyl-2-methylbenzene, also known as 1-bromo-2-(ethenyl)-3-methylbenzene, is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by a bromine atom, an ethenyl group, and a methyl group attached to a benzene ring. It is primarily used in the manufacturing of organic compounds, specifically in the synthesis of intermediate products used in the chemical and pharmaceutical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-3-ethenyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-ethenyl-2-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-ethenyl-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the ethenyl group or the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products may include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products can include alkanes or other reduced forms of the original compound.
Scientific Research Applications
1-bromo-3-ethenyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-ethenyl-2-methylbenzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. The ethenyl group can participate in various addition reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-ethyl-2-methylbenzene: Similar structure but with an ethyl group instead of an ethenyl group.
1-bromo-3-methylbenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
Uniqueness
1-bromo-3-ethenyl-2-methylbenzene is unique due to the presence of both a bromine atom and an ethenyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1935321-27-9 |
---|---|
Molecular Formula |
C9H9Br |
Molecular Weight |
197.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.